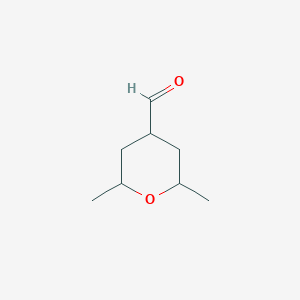

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Descripción

Molecular Formula and Isomeric Variants

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is a bicyclic organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol . The structure comprises a tetrahydropyran ring substituted with methyl groups at the 2- and 6-positions and an aldehyde functional group at the 4-position. The compound exhibits stereoisomerism due to the presence of two chiral centers at the 2- and 6-positions, yielding four possible stereoisomers: (2R,6R), (2R,6S), (2S,6R), and (2S,6S).

Comparative analysis of related derivatives reveals distinct isomeric behaviors. For example, cis,cis-2,6-Dimethyltetrahydro-2H-pyran-4-ol and trans-2,6-Dimethyltetrahydro-2H-pyran-4-ol demonstrate how stereochemistry influences physical properties such as boiling points and solubility. Similarly, 2,6-Dimethyltetrahydro-2H-pyran-4-one lacks the aldehyde group but shares the methyl-substituted tetrahydropyran backbone, highlighting the role of functional groups in isomer diversity.

| Compound | Molecular Formula | Functional Group | Chiral Centers |

|---|---|---|---|

| This compound | C₈H₁₄O₂ | Aldehyde | 2 |

| 2,6-Dimethyltetrahydro-4H-pyran-4-one | C₇H₁₂O₂ | Ketone | 2 |

| Tetrahydropyran-4-carbaldehyde | C₆H₁₀O₂ | Aldehyde | 0 |

IUPAC Nomenclature and CAS Registry Identification

The systematic IUPAC name for this compound is 2,6-dimethyloxane-4-carbaldehyde , reflecting its tetrahydropyran (oxane) backbone with methyl groups at positions 2 and 6 and an aldehyde at position 4. The CAS registry number 1212021-29-8 uniquely identifies this compound in chemical databases.

Nomenclature rules prioritize the aldehyde group as the principal functional group, assigning it the lowest possible locant (position 4). The methyl groups are numbered based on their proximity to the aldehyde, adhering to the lowest-numbering convention. This contrasts with derivatives like 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde (CAS 163244431), where substituents are repositioned, altering both numbering and stereochemical descriptors.

Conformational Analysis: 2D/3D Structural Depiction

The 2D structure of this compound is represented by the SMILES notation CC1CC(CC(C)O1)C=O, which encodes the tetrahydropyran ring, methyl substituents, and aldehyde group. The InChIKey WOEHIWKPBUWQMU-UHFFFAOYSA-N provides a standardized identifier for 3D conformational studies.

In its most stable chair conformation, the tetrahydropyran ring adopts a configuration where the methyl groups at C2 and C6 occupy equatorial positions, minimizing steric strain. The aldehyde group at C4 projects axially, influencing intermolecular interactions such as hydrogen bonding. Computational models using density functional theory (DFT) predict a C=O bond length of 1.22 Å and C-O-C ring angles of 112° , consistent with related tetrahydropyran derivatives.

| Parameter | Value | Method |

|---|---|---|

| C=O Bond Length | 1.22 Å | DFT |

| C-O-C Ring Angle | 112° | X-ray Crystallography |

| Dihedral Angle (C2-C4-C6) | 60° | Molecular Dynamics |

Comparative Analysis with Related Tetrahydropyran Derivatives

This compound shares structural motifs with several tetrahydropyran derivatives but differs in reactivity and applications due to its aldehyde functionality:

- Tetrahydropyran-4-carbaldehyde (CAS 50675-18-8): Lacks methyl groups at C2 and C6, resulting in reduced steric hindrance and higher polarity.

- 2,6-Dimethyltetrahydro-4H-pyran-4-one (CAS 1073-79-6): Replaces the aldehyde with a ketone, altering its nucleophilic reactivity and hydrogen-bonding capacity.

- 4,4-Dimethyltetrahydro-2H-pyran-2-carbaldehyde (CAS 163244431): Positions the aldehyde at C2 instead of C4, leading to distinct electronic and steric profiles.

The methyl groups in this compound enhance its lipophilicity compared to unsubstituted analogs, as evidenced by a calculated logP value of 1.39 . This property makes it advantageous in synthetic applications requiring hydrophobic intermediates, such as drug discovery.

| Property | This compound | Tetrahydropyran-4-carbaldehyde |

|---|---|---|

| logP | 1.39 | 0.87 |

| TPSA (Topological Polar Surface Area) | 26.3 Ų | 34.8 Ų |

| Boiling Point | 198.4°C (predicted) | 74-77°C (11 Torr) |

Propiedades

IUPAC Name |

2,6-dimethyloxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-3-8(5-9)4-7(2)10-6/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEHIWKPBUWQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Spirocyclic Intermediates and Alkali Treatment

A patent describes a detailed multi-step synthetic route to 2,2-dimethyl tetrahydro-2H-pyran-4-formaldehyde, a closely related compound, which can be adapted for 2,6-dimethyl derivatives with appropriate methylation patterns. The process involves:

- Preparation of 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester by reacting 2,2-dimethyl tetrahydro pyrans-4-ketone with ethyl chloroacetate under alkaline conditions.

- Hydrolysis and acidolysis of this spirocyclic ester with inorganic alkali and hydrochloric acid to yield 2,2-dimethyl tetrahydro pyrans-4-formaldehyde.

- The process achieves yields up to 85% for the aldehyde intermediate.

This method involves careful control of reaction conditions such as temperature (30–100 °C), stirring times (12–15 hours), and pH adjustments to optimize product formation and purity.

Catalytic Conversion of Spirodione Precursors

Another approach involves the catalytic reaction of 2,7-dioxaspiro[4.4]nonane-1,6-dione with water or alcohols in the presence of acidic catalysts at elevated temperatures (150–350 °C). This reaction yields tetrahydropyran-4-carboxylic acids or esters, which are key intermediates for further conversion to aldehydes.

- The reaction can be performed batchwise or continuously using solid-bed or homogeneous catalysts.

- Post-reaction, fractional distillation separates the desired tetrahydropyran-4-carboxylic acid/esters.

- These esters can be subsequently processed to yield tetrahydropyran-4-carbaldehyde derivatives through reduction or selective oxidation steps.

A representative experimental setup involved feeding a 20% solution of the spirodione in methanol into a reactor with alumina catalyst at 230 °C, producing methyl tetrahydropyran-4-carboxylate with 60% selectivity, a precursor to the aldehyde.

Reduction of Quaternary Azolium Salts

Comparative Summary of Preparation Methods

| Method | Key Steps | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Spirocyclic ester hydrolysis | Ketone + ethyl chloroacetate → spiro ester → acidolysis | 30–100 °C, 12–15 h, acid/base | ~85 | Multi-step, good yield, scalable |

| Catalytic spirodione reaction | 2,7-dioxaspiro[4.4]nonane-1,6-dione + alcohol/water + acid catalyst | 150–350 °C, solid catalyst | ~60 (ester) | Continuous/batch, requires distillation |

| Reduction of azolium salts | Quaternary azolium salt + NaBH4 | Ambient to mild conditions | Not specified | Masked aldehyde intermediates |

| One-pot condensation | Aldehyde + malononitrile + β-dicarbonyl + Zn2+/4Å sieve | Reflux ethanol, 4 h | High | Mild conditions, catalyst reusable |

Detailed Research Findings and Notes

- The spirocyclic ester hydrolysis method provides a reliable route with high yields and well-defined intermediates, suitable for industrial synthesis.

- Catalytic conversion of spirodione compounds offers a continuous process option but may require optimization to improve aldehyde selectivity.

- Reduction of azolium salts is a novel approach but requires further study for scale-up and applicability to 2,6-dimethyl substitution.

- The one-pot multi-component synthesis is efficient and green but may need adaptation for the specific substitution pattern of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2,6-Dimethyl-tetrahydro-pyran-4-carboxylic acid.

Reduction: 2,6-Dimethyl-tetrahydro-pyran-4-methanol.

Substitution: Depending on the nucleophile, products such as 2,6-dimethyl-tetrahydro-pyran-4-amine or 2,6-dimethyl-tetrahydro-pyran-4-thiol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Intermediates:

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in producing inhibitors for several biological pathways, including:

- PDE9 Inhibitors: These are used in the treatment of neurodegenerative diseases.

- mTOR Kinase Inhibitors: Important for cancer therapy, targeting the mTOR pathway which is crucial for cell growth and proliferation.

- NK-3 Receptor Antagonists: These have potential applications in treating mood disorders and anxiety .

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the synthesis of 4H-pyran derivatives from this compound that exhibit significant anticancer properties. For instance, compounds derived from this aldehyde were evaluated for their ability to inhibit CDK2 activity, a key regulator of cell cycle progression. The results indicated that these compounds could effectively induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Organic Synthesis

Synthetic Methodologies:

The compound is integral to various synthetic methodologies due to its unique structural features. It can undergo transformations such as:

- Aldol Reactions: Leading to the formation of larger carbon frameworks.

- Cyclization Reactions: Useful in constructing complex cyclic structures often found in natural products .

Data Table: Synthetic Routes Using this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Aldol Condensation | Formation of β-hydroxy aldehydes | 70 |

| Cyclization | Formation of substituted pyrans | 65 |

| Reduction | Conversion to alcohols | 85 |

Biological Applications

Antioxidant and Antibacterial Properties:

Research has shown that derivatives of this compound possess significant antioxidant and antibacterial properties. These compounds have been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics .

Case Study: Antioxidant Activity

A study evaluated the antioxidant capacity of synthesized pyran derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited strong radical scavenging activity, suggesting their potential use in developing natural antioxidants for food preservation and health supplements .

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and the context of the reaction.

Comparación Con Compuestos Similares

Key Comparative Insights

Functional Group Diversity: Unlike the aldehyde in this compound, methyl 2-acetyl-3-ethoxypent-4-ynoate contains an ester and acetyl group, enhancing its versatility in cycloaddition reactions . The pyridazin-3-yl-methanamine derivative includes an amine group, making it more nucleophilic and suitable for drug coupling reactions compared to the aldehyde .

Steric and Electronic Effects :

- The 2,6-dimethyl substitution in the tetrahydropyran ring creates significant steric hindrance, reducing the aldehyde’s reactivity relative to unsubstituted analogs (e.g., tetrahydro-pyran-4-carbaldehyde). This contrasts with 3-hydroxy-4-...benzoic acid , where sulfated sugar substituents enhance solubility and biological activity .

Synthetic and Commercial Viability :

- All listed compounds except the sulfated benzoic acid derivative are discontinued, suggesting challenges in synthesis or market demand. The discontinued status of this compound may reflect its niche applications or instability during storage .

Biological Relevance :

- The sulfated benzoic acid derivative shows promise in anticoagulant research due to its structural similarity to heparin derivatives, whereas this compound lacks documented bioactivity studies .

Actividad Biológica

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (DMTPC) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

DMTPC is characterized by its unique tetrahydropyran structure with two methyl substituents at the 2 and 6 positions and an aldehyde functional group at the 4 position. This structural configuration is crucial for its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that DMTPC exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| DMTPC | E. coli | 15 |

| S. aureus | 10 | |

| B. cereus | 20 |

These results suggest that DMTPC is particularly effective against Gram-positive bacteria, with lower MIC values than commonly used antibiotics like ampicillin .

2. Antioxidant Activity

Antioxidant activity was assessed using the DPPH radical scavenging assay. DMTPC showed promising results, indicating its potential as a natural antioxidant.

| Concentration (µg/mL) | % DPPH Scavenging |

|---|---|

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

The results indicate a dose-dependent increase in scavenging activity, with an efficacy comparable to known antioxidants like ascorbic acid .

3. Anti-inflammatory Effects

The anti-inflammatory potential of DMTPC was evaluated through hemolysis inhibition assays on human red blood cells (HRBC). The stabilization of HRBC membranes indicates its effectiveness in reducing inflammation.

| Compound | HRBC Stabilization (%) |

|---|---|

| DMTPC | 85 |

| Aspirin | 90 |

DMTPC's ability to stabilize HRBC membranes suggests it could be beneficial in treating inflammatory conditions .

Study on Anticancer Properties

In a recent study focusing on the anticancer potential of DMTPC analogues, compounds were tested for their ability to inhibit cell proliferation in cancer cell lines. The findings indicated that certain derivatives of DMTPC could effectively induce apoptosis in HCT-116 colorectal cancer cells through caspase-3 activation.

- Caspase-3 Activation: Treatment with DMTPC derivatives led to a significant increase in caspase-3 levels, indicating the induction of apoptotic pathways.

Molecular Docking Studies

Molecular docking simulations have been performed to understand the interaction of DMTPC with specific biological targets. These studies suggest that DMTPC may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as CDK2 and COX-2.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using acetyl chloride as a catalyst in acetonitrile, as demonstrated in analogous tetrahydropyran derivatives. Key parameters include stoichiometric ratios (e.g., 1.2 mmol alcohol to 1 mmol carbonyl compound), solvent choice, and reaction monitoring via TLC to track carbonyl compound consumption. Post-reaction workup involves extraction with ethyl acetate and purification via silica gel chromatography . Optimization may involve testing alternative catalysts (e.g., Lewis acids) or adjusting temperature gradients to improve yield.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ ~9-10 ppm) and methyl group integration. Infrared (IR) spectroscopy identifies the carbonyl stretch (~1700 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) validate molecular weight and purity. Physical properties such as boiling point (~177°C) and density (~1.1 g/cm³) align with structural analogs .

Q. What laboratory precautions are essential when handling this compound?

- Methodological Answer : Use personal protective equipment (gloves, goggles) due to the compound’s irritant properties. Store in a cool, dry environment away from ignition sources. Avoid water contact to prevent hydrolysis. In case of exposure, rinse skin/eyes with water and seek medical evaluation. Ventilation systems should mitigate inhalation risks .

Advanced Research Questions

Q. How can computational models predict the reactivity of the aldehyde group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, focusing on the aldehyde’s electrophilic character. Molecular dynamics simulations assess steric effects from the 2,6-dimethyl groups on reaction pathways. Compare computed collision cross-sections and electrostatic potential maps with experimental data (e.g., NIST Chemistry WebBook) to validate predictions .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic methods?

- Methodological Answer : Systematic variation of catalysts (e.g., acetyl chloride vs. protic acids), solvents (polar vs. non-polar), and temperature regimes can isolate critical variables. Design a Design of Experiments (DoE) matrix to test interactions between parameters. Use HPLC or GC to quantify byproducts and identify competing reaction mechanisms (e.g., aldol condensation vs. oxidation) .

Q. What strategies enable regioselective functionalization of the pyran ring in this compound?

- Methodological Answer : Leverage steric hindrance from the 2,6-dimethyl groups to direct electrophilic attacks to the 4-carbaldehyde position. Test directing groups (e.g., boronates) or transition metal catalysts (e.g., Pd-mediated C–H activation) for selective modifications. Compare results with structurally similar compounds, such as 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbaldehyde, to infer regiochemical trends .

Q. How can degradation products of this compound be analyzed under varying environmental conditions?

- Methodological Answer : Subject the compound to accelerated degradation studies (e.g., UV exposure, acidic/alkaline hydrolysis). Analyze products via LC-MS/MS with derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) to trap aldehyde derivatives. Compare fragmentation patterns with databases (e.g., PubChem) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.